molecular formula C7H5BrN2S B12995213 5-Bromo-3-methylisothiazolo[5,4-b]pyridine

5-Bromo-3-methylisothiazolo[5,4-b]pyridine

Cat. No.: B12995213
M. Wt: 229.10 g/mol
InChI Key: NSHAKXAHGLMMBG-UHFFFAOYSA-N
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Description

5-Bromo-3-methylisothiazolo[5,4-b]pyridine is a heterocyclic compound that features a unique fusion of isothiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylisothiazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-bromo-2-aminopyridine with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methylisothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.

Major Products: The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Bromo-3-methylisothiazolo[5,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

    Thiazolo[4,5-b]pyridine: Similar in structure but with different substitution patterns.

    Imidazo[4,5-b]pyridine: Another heterocyclic compound with a fused imidazole ring.

    Pyrazolo[3,4-b]pyridine: Features a pyrazole ring fused to a pyridine ring.

Uniqueness: 5-Bromo-3-methylisothiazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

5-bromo-3-methyl-[1,2]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H5BrN2S/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3

InChI Key

NSHAKXAHGLMMBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C=C(C=N2)Br

Origin of Product

United States

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